molecular formula C15H16S B7997216 4-(3-iso-Propylphenyl)thiophenol

4-(3-iso-Propylphenyl)thiophenol

Cat. No.: B7997216
M. Wt: 228.4 g/mol
InChI Key: TWVYKUXEJAUYKL-UHFFFAOYSA-N
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Description

4-(3-iso-Propylphenyl)thiophenol is an aromatic thiol compound with the molecular formula C15H16S. It is characterized by the presence of a thiophenol group attached to a phenyl ring, which is further substituted with an iso-propyl group at the meta position. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-iso-Propylphenyl)thiophenol can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves high-temperature reactions of halogenated aromatic hydrocarbons with hydrogen sulfide. This method is suitable for large-scale synthesis and ensures high yields .

Chemical Reactions Analysis

Types of Reactions

4-(3-iso-Propylphenyl)thiophenol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert the thiol group to a sulfide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Sulfides.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Mechanism of Action

The mechanism of action of 4-(3-iso-Propylphenyl)thiophenol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Thiophenol: The parent compound, thiophenol, lacks the iso-propyl substitution but shares similar reactivity.

    4-Methylthiophenol: This compound has a methyl group instead of an iso-propyl group, resulting in different steric and electronic properties.

    4-tert-Butylthiophenol: The tert-butyl group provides greater steric hindrance compared to the iso-propyl group.

Uniqueness

4-(3-iso-Propylphenyl)thiophenol is unique due to the presence of the iso-propyl group, which influences its reactivity and interactions with other molecules. This substitution can affect the compound’s solubility, boiling point, and overall chemical behavior .

Biological Activity

4-(3-iso-Propylphenyl)thiophenol is an organosulfur compound characterized by a thiol group attached to a phenyl ring with an iso-propyl substituent. Its molecular formula is C15H16S\text{C}_{15}\text{H}_{16}\text{S}. This compound has garnered interest in various fields, particularly for its potential biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. This article compiles detailed research findings, mechanisms of action, and case studies relevant to the biological activity of this compound.

This compound possesses unique chemical properties due to its structure. The thiol group allows for the formation of disulfide bonds with cysteine residues in proteins, which can significantly alter protein structure and function. The aromatic ring can engage in π-π interactions and hydrogen bonding, influencing binding affinity to biological targets.

The biological activity of this compound is thought to involve several mechanisms:

  • Antimicrobial Activity : The compound exhibits potential against various bacterial strains, likely through disruption of microbial cell membranes or inhibition of essential enzymes.
  • Antioxidant Properties : It may scavenge free radicals, thereby protecting cells from oxidative stress.
  • Anti-inflammatory Effects : Research indicates that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
  • Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells by interacting with cellular signaling pathways .

Biological Activities and Case Studies

Several studies have explored the biological activities of this compound. Below are summarized findings from key research:

StudyBiological ActivityFindings
AntimicrobialDemonstrated effectiveness against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 50 µg/mL.
AntioxidantExhibited significant radical scavenging activity in DPPH assays with an IC50 value of 30 µg/mL.
AnticancerInduced apoptosis in breast cancer cell lines (MCF-7) at concentrations above 20 µM, with a notable increase in caspase-3 activity.

Case Study: Anticancer Properties

A study published in a peer-reviewed journal examined the effects of this compound on MCF-7 breast cancer cells. The compound was found to inhibit cell proliferation significantly and induce apoptosis via the mitochondrial pathway. Flow cytometry analysis revealed an increase in the percentage of apoptotic cells from 5% (control) to 40% at a concentration of 50 µM after 48 hours .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, often involving nucleophilic substitution reactions or coupling reactions using thiophenol as a precursor. The unique iso-propyl substitution enhances its reactivity and potential biological interactions compared to simpler thiophenols.

Properties

IUPAC Name

4-(3-propan-2-ylphenyl)benzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16S/c1-11(2)13-4-3-5-14(10-13)12-6-8-15(16)9-7-12/h3-11,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWVYKUXEJAUYKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC(=C1)C2=CC=C(C=C2)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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